molecular formula C9H9NO B1520444 Benzofuran-6-ylmethanamine CAS No. 17450-69-0

Benzofuran-6-ylmethanamine

Cat. No. B1520444
CAS RN: 17450-69-0
M. Wt: 147.17 g/mol
InChI Key: NBPDUBHQRMCPSY-UHFFFAOYSA-N
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Description

Benzofuran-6-ylmethanamine, also known as (1-benzofuran-6-yl)methanamine, is a compound with the molecular weight of 147.18 . It is also available in the form of a hydrochloride salt .


Molecular Structure Analysis

The InChI code for Benzofuran-6-ylmethanamine is 1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-5H,6,10H2 . This indicates that the compound has a benzofuran ring attached to a methanamine group.


Physical And Chemical Properties Analysis

Benzofuran-6-ylmethanamine is a pale-yellow to yellow-brown liquid . The hydrochloride form of the compound is a powder . .

Scientific Research Applications

1. Substance Identification and Analysis

Benzofuran-6-ylmethanamine, also known as 6-(2-aminopropyl)benzofuran (6-APB), has been identified in various internet-purchased products. Its identification and separation from other positional isomers like 4-, 5-, and 7-APBs were achieved using gas chromatography and liquid chromatography-mass spectrometry. This analytical approach is crucial for confirming the identity of substances in 'research chemicals' bought online (Stańczuk et al., 2013).

2. Biological Activity and Interaction

6-APB, as part of the benzofuran compound family, is known for its interaction with monoamine transporters and serotonin receptors. Such interactions are significant in understanding the effects of these substances in biological models, providing insights into their pharmacological properties and potential risks (Brandt et al., 2020).

3. Antimicrobial Applications

Benzofuran derivatives, including 6-APB, have shown potential as antimicrobial agents. Their unique structural features and wide array of biological activities make them a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates. Benzofuran compounds like psoralen have been used in treating skin diseases such as cancer or psoriasis (Hiremathad et al., 2015).

4. Inhibitory Properties

Benzofuran compounds have been studied for their inhibitory activities against various diseases, viruses, fungi, microbes, and enzymes. Their potential as pronounced inhibitors highlights their therapeutic relevance and the need for further research and development in this area (Dawood, 2019).

5. Synthesis and Chemical Analysis

The synthesis and chemical characterization of benzofuran derivatives, including 6-APB, have been a focus of recent research. This includes exploring novel methods for constructing benzofuran rings and understanding the relationship between their structures and bioactivities. These studies contribute to the development of new pharmaceutical compounds (Miao et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzofuran compounds, including Benzofuran-6-ylmethanamine, have potential in drug development due to their wide range of biological and pharmacological applications . They are considered as an emerging scaffold for antimicrobial agents .

properties

IUPAC Name

1-benzofuran-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPDUBHQRMCPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-6-ylmethanamine

Synthesis routes and methods

Procedure details

Dissolve benzofuran-6-carbonitrile (0.5 g, 3.28 mmol) in anhydrous THF (10 mL) and add slowly to 1M lithium aluminum hydride in THF (6.56 mL, 6.56 mmol) at ambient temperature. Heat the reaction mixture at 50° C. for 17 h and cool to ambient temperature. Quench the reaction mixture with water until a granular precipitate starts to form and filter through a pad of Celite®g. Evaporate the solvent and purify by SCX chromatography to obtain the title compound as a yellow oil (0.4 g, 79%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.56 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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